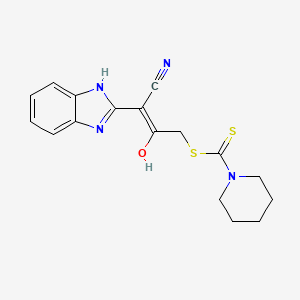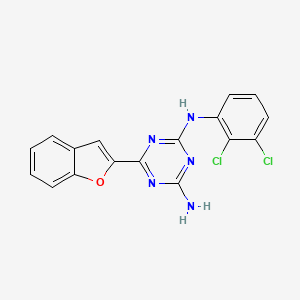
Urea, (2-(4-chlorophenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, (2-(4-chlorophenyl)ethyl)- is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea functional group attached to a 2-(4-chlorophenyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (2-(4-chlorophenyl)ethyl)- typically involves the reaction of 2-(4-chlorophenyl)ethylamine with isocyanates or carbamoyl chlorides. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-(4-chlorophenyl)ethylamine+isocyanate→Urea, (2-(4-chlorophenyl)ethyl)-
Industrial Production Methods
In an industrial setting, the production of Urea, (2-(4-chlorophenyl)ethyl)- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Urea, (2-(4-chlorophenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the urea group into amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Scientific Research Applications
Urea, (2-(4-chlorophenyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Urea derivatives are used in the production of polymers and resins, which have applications in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of Urea, (2-(4-chlorophenyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The 2-(4-chlorophenyl)ethyl moiety can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
Urea, (2-phenylethyl)-: Similar structure but lacks the chlorine atom on the aromatic ring.
Urea, (2-(4-methylphenyl)ethyl)-: Contains a methyl group instead of a chlorine atom on the aromatic ring.
Urea, (2-(4-nitrophenyl)ethyl)-: Contains a nitro group instead of a chlorine atom on the aromatic ring.
Uniqueness
Urea, (2-(4-chlorophenyl)ethyl)- is unique due to the presence of the chlorine atom on the aromatic ring, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in additional interactions, such as halogen bonding, which can enhance the compound’s binding affinity for certain targets.
Properties
CAS No. |
13576-60-8 |
|---|---|
Molecular Formula |
C9H11ClN2O |
Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-(4-chlorophenyl)ethylurea |
InChI |
InChI=1S/C9H11ClN2O/c10-8-3-1-7(2-4-8)5-6-12-9(11)13/h1-4H,5-6H2,(H3,11,12,13) |
InChI Key |
VWHSIIMRLAFRSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11184699.png)
![2-(4-Bromobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11184707.png)
![N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-2-methoxybenzohydrazide](/img/structure/B11184715.png)
![ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11184721.png)

![9-[4-(dimethylamino)phenyl]-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11184730.png)
![6-(2-methoxyethyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11184736.png)
![5-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B11184738.png)
![3,4-dichloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11184746.png)
![3,4-Dihydro-N,N,8-trimethyl-6-[4-[[(1-naphthalenylamino)carbonyl]amino]phenyl]-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxamide](/img/structure/B11184747.png)

![4-amino-2-(2-chlorophenyl)-7-(4-ethoxyphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11184776.png)
![(5E)-3-ethyl-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11184787.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B11184794.png)
